
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives, while the thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the thiazole ring but shares the oxadiazole and dimethylphenyl groups.
4-Ethylthiazole: Contains the thiazole ring but lacks the oxadiazole and dimethylphenyl groups.
Uniqueness
The uniqueness of 5-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine lies in its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H16N4OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-4-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16N4OS/c1-4-11-12(21-15(16)17-11)14-18-13(19-20-14)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H2,16,17) |
Clé InChI |
JHOZXEHHURPFSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
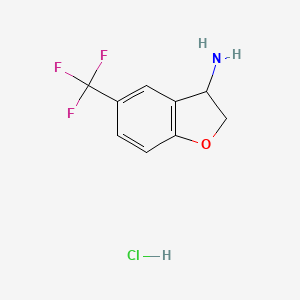
![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)

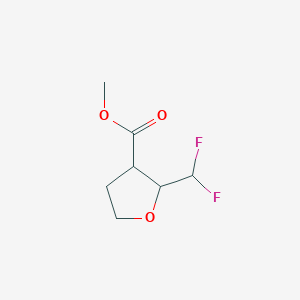
![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)

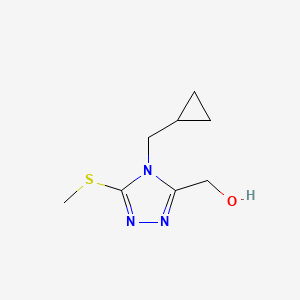
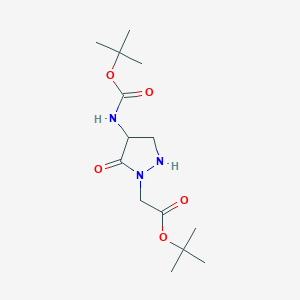
![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)
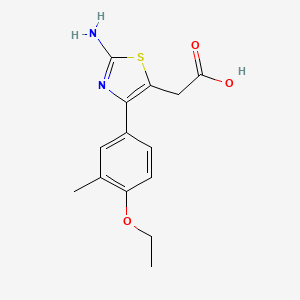
![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)
![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)
